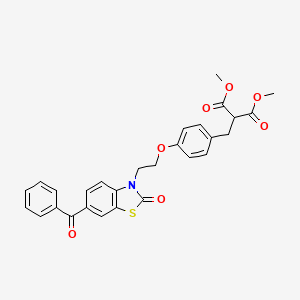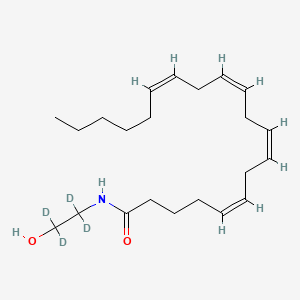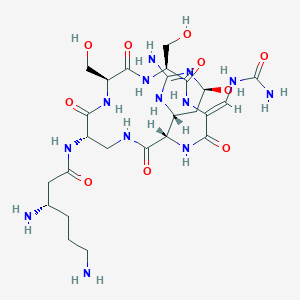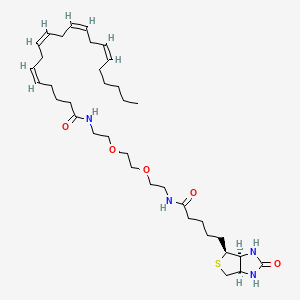
Milnacipran
Descripción general
Descripción
Milnacipran es un inhibidor de la recaptación de serotonina-norepinefrina (IRSN) que se utiliza principalmente en el tratamiento de la fibromialgia y el trastorno depresivo mayor. Se comercializa bajo varios nombres comerciales, incluyendo Ixel, Savella, Dalcipran y Toledomin . This compound es único entre los IRSN debido a su inhibición de recaptación equilibrada tanto de serotonina como de norepinefrina, lo que contribuye a su eficacia en el manejo del dolor y los trastornos del estado de ánimo .
Aplicaciones Científicas De Investigación
Milnacipran tiene una amplia gama de aplicaciones de investigación científica:
Química: Se estudia por sus propiedades y reacciones químicas únicas.
Industria: Sus métodos de síntesis y producción son de interés para la fabricación farmacéutica.
Mecanismo De Acción
Milnacipran funciona inhibiendo la recaptación de serotonina y norepinefrina, aumentando sus niveles en la hendidura sináptica. Esta acción ayuda a aliviar los síntomas de depresión y dolor asociados con la fibromialgia . El compuesto no interactúa significativamente con otras monoaminas o receptores, lo que lo convierte en una opción de tratamiento selectiva y efectiva .
Análisis Bioquímico
Biochemical Properties
Milnacipran interacts with the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission .
Cellular Effects
This compound influences cell function by modulating the activity of serotonin and norepinephrine transporters, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of approximately 8 hours . Its effects on cellular function, such as the modulation of serotonin and norepinephrine levels, can be observed shortly after administration and persist for several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While low to moderate doses lead to increased levels of serotonin and norepinephrine, high doses can lead to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver and its metabolites are excreted in the urine . It does not appear to interact significantly with any enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
This compound is well absorbed after oral administration, with a bioavailability of approximately 85% . It is distributed throughout the body and crosses the blood-brain barrier .
Subcellular Localization
As a small, lipophilic molecule, this compound is able to diffuse across cell membranes and distribute throughout cells . It does not appear to be targeted to any specific subcellular compartments or organelles .
Métodos De Preparación
La síntesis de milnacipran implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos :
Formación del compuesto intermedio V: Esto implica una secuencia de reacción de cinco pasos que comienza con un compuesto de anillo bencílico.
Reducción y salificación: El compuesto intermedio V se reduce utilizando un agente reductor como paladio sobre carbono (Pd/C) e hidrógeno (H₂), seguido de salificación para obtener clorhidrato de this compound.
Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza. El proceso está diseñado para ser económico y adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Milnacipran experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.
Reducción: La reducción de los compuestos intermedios es un paso crucial en su síntesis.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos amino y carboxamida.
Los reactivos comunes utilizados en estas reacciones incluyen paladio sobre carbono, hidrógeno y varios solventes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Milnacipran a menudo se compara con otros IRSN y antidepresivos:
Duloxetina: Otro IRSN utilizado para indicaciones similares pero con un equilibrio diferente de inhibición de la recaptación de serotonina y norepinefrina.
Venlafaxina: Un IRSN con una mayor preferencia por la inhibición de la recaptación de serotonina en comparación con la norepinefrina.
Pregabalina y Gabapentina: Estos son análogos del ácido gamma-aminobutírico utilizados para el dolor neuropático y la fibromialgia, pero con diferentes mecanismos de acción
La inhibición equilibrada de this compound de la recaptación de serotonina y norepinefrina lo diferencia de otros IRSN, lo que lo hace particularmente efectivo para la fibromialgia .
Propiedades
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
| Record name | Dextromilnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromilnacipran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)


![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)

